molecular formula C23H25NO6 B1680309 Phenindamine tartrate CAS No. 569-59-5

Phenindamine tartrate

Cat. No. B1680309
CAS RN: 569-59-5
M. Wt: 411.4 g/mol
InChI Key: WFXURHIXPXVPGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenindamine tartrate is an antihistamine and anticholinergic closely related to cyproheptadine . It was developed by Hoffman-La Roche in the late 1940s . It is used to treat symptoms of the common cold and allergies, such as sneezing, itching, rashes, and hives .


Molecular Structure Analysis

Phenindamine tartrate has a molecular formula of C23H25NO6 . Its molecular weight is 411.450 . The structure of Phenindamine tartrate is also available as a 2D Mol file .


Chemical Reactions Analysis

Phenindamine tartrate is an antihistamine, which means it blocks the effects of the naturally occurring chemical histamine in your body . Antihistamines such as phenindamine appear to compete with histamine for histamine H1- receptor sites on effector cells .

Scientific Research Applications

Analysis of Drug Combinations

Phenindamine tartrate has been recognized for its relevance in the analysis of drug mixtures. Heuermann and Levine (2006) detailed a rapid procedure for the comprehensive analysis of mixtures containing acetylsalicylic acid, acetophenetidin, caffeine, and several other compounds, including phenindamine tartrate. This method utilizes a modified partition chromatographic approach, employing different trapping agents for various compounds. The concentrations of the separated components are quantified spectrophotometrically, and the inclusion of phenindamine tartrate in this analysis underscores its importance in the study of complex drug mixtures (Heuermann & Levine, 2006).

Luminescence Quenching Studies

Beltyukova and Malinka (2018) explored a luminescent method for determining platyphylline hydrotartrate, highlighting the interaction of tartrate ions in the luminescence intensity of specific complexes. This research illuminates the potential of tartrate-related compounds, like phenindamine tartrate, in luminescence-based analytical techniques, offering insights into their interactions and behavior in various chemical contexts (Beltyukova & Malinka, 2018).

Chemical Synthesis and Characterization

Studies involving tartrate compounds in the synthesis and characterization of complex chemical structures shed light on the potential applications of phenindamine tartrate in this field. Research by Li et al. (2019) on the hydrothermal crystallization of ZnWO4, using tartrate as a chelating/structure-directing agent, exemplifies the intricate role tartrate-based compounds can play in the formation and characterization of novel materials (Li et al., 2019).

Environmental Applications

Phenindamine tartrate's structural similarity to other tartrate compounds suggests potential applications in environmental science, as illustrated byYasin et al. (2013) who used layered double hydroxide intercalated with tartrate for the removal of lead ions from aqueous solutions. The study underscores the effectiveness of tartrate compounds in adsorption processes and water purification, indicating a possible avenue for the application of phenindamine tartrate in similar environmental and water treatment contexts (Yasin, Mohamad, & Ahmad, 2013).

Safety And Hazards

Symptoms of a phenindamine overdose include extreme sleepiness, confusion, weakness, ringing in the ears, blurred vision, large pupils, dry mouth, flushing, fever, shaking, insomnia, hallucinations, and possibly seizures . It’s also recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

Future Directions

While Phenindamine tartrate is no longer available in the US , it’s worth noting that its efficacy against some symptoms of opioid withdrawal was researched in the 1950s and 1960s in a number of countries . This could potentially be a direction for future research.

properties

IUPAC Name

2,3-dihydroxybutanedioic acid;2-methyl-9-phenyl-1,3,4,9-tetrahydroindeno[2,1-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N.C4H6O6/c1-20-12-11-16-15-9-5-6-10-17(15)19(18(16)13-20)14-7-3-2-4-8-14;5-1(3(7)8)2(6)4(9)10/h2-10,19H,11-13H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFXURHIXPXVPGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)C(C3=CC=CC=C23)C4=CC=CC=C4.C(C(C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40972338
Record name 2,3-Dihydroxybutanedioic acid--2-methyl-9-phenyl-2,3,4,9-tetrahydro-1H-indeno[2,1-c]pyridine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40972338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

411.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenindamine tartrate

CAS RN

569-59-5
Record name Pernovine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91526
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3-Dihydroxybutanedioic acid--2-methyl-9-phenyl-2,3,4,9-tetrahydro-1H-indeno[2,1-c]pyridine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40972338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenindamine tartrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.474
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phenindamine tartrate
Reactant of Route 2
Phenindamine tartrate
Reactant of Route 3
Phenindamine tartrate
Reactant of Route 4
Phenindamine tartrate
Reactant of Route 5
Phenindamine tartrate
Reactant of Route 6
Phenindamine tartrate

Citations

For This Compound
203
Citations
TJ Witek Jr, DA Canestrari, RD Miller, JY Yang… - Journal of allergy and …, 1992 - Elsevier
… In the trials reported here we studied the effects of phenindamine tartrate on psychomotor performance in healthy subjects. Phenindamine, which was introduced in the late 1940s was …
Number of citations: 18 www.sciencedirect.com
AM El Walily, MA Korany, MM Bedair, A El Gindy - Analytical letters, 1991 - Taylor & Francis
… The combination of benzocaine (I), phenindamine tartrate (11) is commercially available in the form … and in cosmetic preparation Phenindamine tartrate has been analyzed spectrophoto…
Number of citations: 7 www.tandfonline.com
CAW Uhle, HR Knoch - Journal of the American Medical …, 1951 - jamanetwork.com
The symptom of difficulty in micturition, classified as a toxic manifestation induced by the antihistaminic drugs, has been infrequently observed. Rives, Ward, and Hicks 1 reported, in a …
Number of citations: 4 jamanetwork.com
SK Branch, AF Casy, R Hussain… - Journal of pharmacy and …, 1988 - Wiley Online Library
… The complexity of a 400MHz IH NMR spectrum of the antihistaminic agent phenindamine tartrate (Thephorin) in terms of its generally accepted 4a-9a ene structure (1) has prompted the …
Number of citations: 11 onlinelibrary.wiley.com
RJ Tscherne, H Umagat - Journal of Pharmaceutical Sciences, 1980 - Elsevier
… Sample Preparation-To prepare the sample solution, -100 mg of phenindamine tartrate powder was weighed accurately into a low-actinic 10-ml volumetric flask. The sample was …
Number of citations: 8 www.sciencedirect.com
WJ Potts, S Gibson, WL Riker… - Journal of the American …, 1950 - jamanetwork.com
… of phenindamine tartrate and artane,® diphenhydramine hydrochloride and sco¬ polamine hydrobromide, and phenindamine tartrate and scopolamine hydrobromide were tried. …
Number of citations: 44 jamanetwork.com
RF Heuermann, J Levine - Journal of the American Pharmaceutical …, 1958 - Elsevier
… The insolubility of phenindamine tartrate in chloroform suggested that the partial elution of phenindamine in the caffeine and acetylsalicylic acid fractions could be prevented by the use …
Number of citations: 27 www.sciencedirect.com
TNS Ft - City, 1956 - Elsevier
… PHENINDAMINE TARTRATE; -TABLETS.Phenindamine Tartrate is unique among antihistaminics in consisting mainly of the rather complex pyridindene group. It takes effect promptly …
Number of citations: 0 www.sciencedirect.com
AS EFFRON, PG DENKER - Journal of the American Medical …, 1950 - jamanetwork.com
… phenindamine tartrate, and in about three fourths of these cases with diphenhydramine hydrochloride, but he statedthat phenindamine tartrate … of phenindamine tartrate and from 8 to 10 …
Number of citations: 26 jamanetwork.com
DE McKersie, HC Heim - Journal of the American …, 1958 - Wiley Online Library
… Phenindamine Tartrate None … Two of the anthistamines (promethazine HC1 and phenindamine tartrate) produced a very marked inhibition of respiration in the presence of succinate. …
Number of citations: 1 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.